molecular formula C41H66O12 B1588531 Fatsiaside C CAS No. 60213-69-6

Fatsiaside C

Cat. No.: B1588531
CAS No.: 60213-69-6
M. Wt: 751 g/mol
InChI Key: GXWUEMSASMVWKO-GNLHUFSQSA-N
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Description

Fatsiaside C is a triterpenoid saponin isolated from Pulsatilla koreana Nakai, a perennial herb traditionally used in Korean medicine for treating infections and parasitic diseases . Structurally, it belongs to the oleanane-type triterpenoid saponins, characterized by a 30-carbon skeleton with glycosidic bonds at specific positions. The molecular formula of this compound is C₄₂H₆₆O₁₄, with a molecular weight of 793.43851 g/mol (exact mass: 793.43851 Da) . Its bioactivity includes nematicidal properties against Meloidogyne incognita (root-knot nematode), making it a candidate for agricultural pest control .

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O12/c1-36(2)14-16-41(35(48)49)17-15-39(6)21(22(41)18-36)8-9-26-38(5)12-11-27(37(3,4)25(38)10-13-40(26,39)7)52-34-32(28(44)23(43)20-50-34)53-33-31(47)30(46)29(45)24(19-42)51-33/h8,22-34,42-47H,9-20H2,1-7H3,(H,48,49)/t22-,23+,24-,25?,26-,27+,28+,29-,30+,31-,32-,33-,34+,38+,39-,40-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWUEMSASMVWKO-GNLHUFSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10975634
Record name 3-[(2-O-Hexopyranosylpentopyranosyl)oxy]olean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60213-69-6
Record name Fatsiaside C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060213696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2-O-Hexopyranosylpentopyranosyl)oxy]olean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Fatsiaside C, also known as Cauloside C, is a triterpenoid saponin derived from various plant species, particularly those in the genus Fatsia. This compound has garnered interest due to its diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This article presents a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple sugar units attached to a triterpenoid backbone. This structural configuration contributes to its solubility and biological activity. The compound's chemical formula is noted for containing hydroxyl groups and glycosidic bonds that influence its reactivity and bioavailability.

Biological Activities

This compound exhibits a range of biological activities that are significant for pharmacological applications:

  • Anti-inflammatory Activity : Studies have demonstrated that this compound can inhibit inflammatory pathways, making it a potential candidate for treating conditions associated with chronic inflammation.
  • Cytotoxic Effects : Research indicates that this compound possesses cytotoxic properties against various cancer cell lines, suggesting its potential use in cancer therapy.
  • Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, highlighting its role as a natural antimicrobial agent.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits pro-inflammatory cytokines
CytotoxicInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Studies and Research Findings

Several studies have explored the biological effects of this compound in various contexts:

  • Anti-inflammatory Mechanism : A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines, including breast and lung cancer cells. The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating potent activity against these cell lines .
  • Antimicrobial Efficacy : Research on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oleanane-Type Triterpenoid Saponins

Fatsiaside C shares structural homology with other oleanane-type saponins, such as Hederacoside B and Fatsiaside G (Table 1). Key differences lie in glycosylation patterns and aglycone modifications:

  • Hederacoside B (C₅₉H₉₆O₂₆, MW: 1221.51 g/mol) has a branched trisaccharide chain at C-3 and a disaccharide at C-28, whereas this compound features a simpler glycosylation profile .
  • Fatsiaside G (C₄₈H₇₈O₁₈, MW: 967.51 g/mol) differs in the substitution of a glucose residue at C-4, which may influence its solubility and bioactivity .

Lupane-Type Triterpenoid Saponins

Lupane-type saponins (e.g., Scabioside C, C₅₃H₈₆O₂₂) share a pentacyclic triterpenoid backbone but differ in the position of methyl groups and hydroxylation patterns. These structural variations reduce their nematicidal efficacy compared to oleanane-type derivatives like this compound .

Table 1: Structural and Molecular Comparison of this compound with Analogues
Compound Molecular Formula Molecular Weight (g/mol) Glycosylation Pattern Biological Activity
This compound C₄₂H₆₆O₁₄ 793.44 Monosaccharide at C-3 Nematicidal
Hederacoside B C₅₉H₉₆O₂₆ 1221.51 Trisaccharide at C-3 Antifungal
Fatsiaside G C₄₈H₇₈O₁₈ 967.51 Disaccharide at C-4 Anti-inflammatory
Scabioside C C₅₃H₈₆O₂₂ 1051.26 Tetrasaccharide at C-28 Antimicrobial

Functional Comparison with Nematicidal Saponins

This compound’s nematicidal activity is comparable to Pulsatilla Saponin D (LC₅₀: 0.5 mg/mL) but less potent than Raddeanoside R17 (LC₅₀: 0.2 mg/mL), likely due to differences in aglycone hydrophobicity and sugar chain length . Notably, Hederacholchiside E (LC₅₀: 0.3 mg/mL) exhibits similar efficacy but requires higher concentrations for complete nematode mortality, suggesting this compound’s glycosylation optimizes membrane permeability .

Research Findings and Limitations

  • Structural-Activity Relationship (SAR): The C-3 glucose moiety in this compound enhances solubility, while the oleanane backbone mediates lipid membrane disruption in nematodes .
  • Limitations: Current studies lack in vivo data on mammalian toxicity and environmental persistence. Comparative pharmacokinetic studies with analogues like Kalopanaxsaponin H are also needed .

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